molecular formula C10H4BrF4N B1406907 8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline CAS No. 1425335-26-7

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline

Cat. No. B1406907
CAS RN: 1425335-26-7
M. Wt: 294.04 g/mol
InChI Key: WQEIAEQSCIFNPE-UHFFFAOYSA-N
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Description

8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline is a chemical compound with the molecular formula C10H4BrF4N . It has a molecular weight of 294.04 and is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound consists of a quinoline core, which is a heterocyclic aromatic organic compound. It has a bromine atom at the 8th position, a fluorine atom at the 5th position, and a trifluoromethyl group at the 2nd position .


Physical And Chemical Properties Analysis

This compound has a density of 1.7±0.1 g/cm³ . It has a boiling point of 309.6±37.0 °C at 760 mmHg . The compound has a molar refractivity of 54.9±0.3 cm³ . It has a polar surface area of 13 Ų and a polarizability of 21.7±0.5 10^-24 cm³ .

Scientific Research Applications

Regioflexibility in Functionalization:

  • "8-Bromo-5-fluoro-2-(trifluoromethyl)quinoline" shows potential in the regiochemical exhaustive functionalization, using trimethylsilyl entities and iodine atoms as auxiliary substituents. The study highlights the ability to generate organolithium intermediates and remove protective groups without impairing the bromine atom at specific positions (Marull & Schlosser, 2004).

Photophysical Properties:

  • Research on quinoline derivatives, including those similar to "this compound," has explored their photophysical properties. The findings suggest potential applications in fluorescent probes due to unique optical properties exhibited by these compounds (Park et al., 2015).

Synthetic Applications:

  • The compound has been utilized in the synthesis of fluorescent reagents and in the study of trace metal ions in agricultural samples. Its ability to realize fluorescence enhancement suggests potential in analytical chemistry applications (Weng Hui-ping, 2010).

Biological Activities:

  • Some studies have focused on the biological activities of quinoline derivatives. For example, research has demonstrated significant antibacterial activity against various strains of bacteria and remarkable antifungal activity, indicating potential therapeutic applications (F. K. Abdel‐Wadood et al., 2014).

Steric Effects in Chemical Reactions:

  • The compound is also used to study steric effects in chemical reactions. Research on similar quinoline derivatives has explored how certain groups can impact the reactivity and selectivity of chemical processes (Schlosser et al., 2006).

Quantum Chemistry Studies:

  • Quantum chemistry studies have been conducted on similar halogenated quinoline compounds, providing insights into their electronic spectra and geometric configurations, which could have implications in materials science and molecular design (Zhao, 2007).

Safety and Hazards

The compound is labeled with the signal word “Danger” and has hazard statements H301-H319 . Precautionary statements include P264-P270-P280-P301+P310+P330-P305+P351+P338-P337+P313-P405-P501 .

properties

IUPAC Name

8-bromo-5-fluoro-2-(trifluoromethyl)quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF4N/c11-6-2-3-7(12)5-1-4-8(10(13,14)15)16-9(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEIAEQSCIFNPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C(C=CC(=C21)F)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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